1-{[Benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione
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Overview
Description
1-{[Benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a methylamino group, and a methylimidazolidine-2,4-dione core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[Benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione typically involves the reaction of benzylamine with methyl isocyanate to form an intermediate, which is then cyclized to produce the final imidazolidine-2,4-dione structure. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reaction time to optimize the production efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-{[Benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of acids or bases.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
1-{[Benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{[Benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-{[Benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
1-Benzyl-3-methylimidazolidine-2,4-dione: Lacks the methylamino group, which may result in different chemical and biological properties.
1-{[Benzyl(ethyl)amino]methyl}-3-methylimidazolidine-2,4-dione: Contains an ethyl group instead of a methyl group, potentially altering its reactivity and biological activity.
1-{[Benzyl(methyl)amino]methyl}-3-ethylimidazolidine-2,4-dione: Substitution of the methyl group with an ethyl group on the imidazolidine ring, which may affect its chemical stability and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C13H17N3O2 |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-[[benzyl(methyl)amino]methyl]-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H17N3O2/c1-14(8-11-6-4-3-5-7-11)10-16-9-12(17)15(2)13(16)18/h3-7H,8-10H2,1-2H3 |
InChI Key |
IERSHNKGZNLMAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CN(C1=O)CN(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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